![molecular formula C9H4F6S3 B14361346 2-(Thiophen-2-yl)-4,5-bis(trifluoromethyl)-2H-1,3-dithiole CAS No. 96437-63-7](/img/structure/B14361346.png)
2-(Thiophen-2-yl)-4,5-bis(trifluoromethyl)-2H-1,3-dithiole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Thiophen-2-yl)-4,5-bis(trifluoromethyl)-2H-1,3-dithiole is a compound that features a thiophene ring substituted with trifluoromethyl groups. Thiophene derivatives are known for their diverse applications in various fields, including organic electronics, pharmaceuticals, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives often involves heterocyclization reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . For 2-(Thiophen-2-yl)-4,5-bis(trifluoromethyl)-2H-1,3-dithiole, specific synthetic routes may involve the functionalization of the thiophene ring with trifluoromethyl groups using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid .
Industrial Production Methods
Industrial production of thiophene derivatives typically involves large-scale heterocyclization reactions under controlled conditions. The use of microwave irradiation and other advanced techniques can enhance the efficiency and yield of these reactions .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Thiophen-2-yl)-4,5-bis(trifluoromethyl)-2H-1,3-dithiole can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to dihydrothiophene derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .
Wissenschaftliche Forschungsanwendungen
2-(Thiophen-2-yl)-4,5-bis(trifluoromethyl)-2H-1,3-dithiole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs)
Wirkmechanismus
The mechanism of action of 2-(Thiophen-2-yl)-4,5-bis(trifluoromethyl)-2H-1,3-dithiole involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The thiophene ring can participate in π-π interactions and hydrogen bonding, contributing to its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene: A basic heterocycle with a sulfur atom in the ring.
Benzothiophene: A fused ring system containing a benzene ring and a thiophene ring.
Fluorinated Thiophenes: Thiophene derivatives with fluorine atoms or trifluoromethyl groups.
Uniqueness
2-(Thiophen-2-yl)-4,5-bis(trifluoromethyl)-2H-1,3-dithiole is unique due to the presence of two trifluoromethyl groups, which impart distinct electronic and steric properties. These groups can enhance the compound’s stability, lipophilicity, and reactivity, making it valuable for various applications .
Eigenschaften
96437-63-7 | |
Molekularformel |
C9H4F6S3 |
Molekulargewicht |
322.3 g/mol |
IUPAC-Name |
2-thiophen-2-yl-4,5-bis(trifluoromethyl)-1,3-dithiole |
InChI |
InChI=1S/C9H4F6S3/c10-8(11,12)5-6(9(13,14)15)18-7(17-5)4-2-1-3-16-4/h1-3,7H |
InChI-Schlüssel |
IUZUKZSKSYXOAQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=C1)C2SC(=C(S2)C(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.